2',3',5'-Tri-O-acetylguanosine
Overview
Description
2’,3’,5’-Tri-O-acetylguanosine is a derivative of guanosine, a nucleoside comprising guanine attached to a ribose sugar. This compound is characterized by the acetylation of the hydroxyl groups at the 2’, 3’, and 5’ positions of the ribose moiety. It is primarily used in biochemical research and has applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2’,3’,5’-Tri-O-acetylguanosine typically involves the acetylation of guanosine. The process begins with the protection of the amino group of guanosine, followed by the selective acetylation of the hydroxyl groups. The reaction is usually carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions include maintaining the temperature at around 0-5°C to prevent over-acetylation and degradation of the product .
Industrial Production Methods: While specific industrial production methods for 2’,3’,5’-Tri-O-acetylguanosine are not extensively documented, the general approach involves large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 2’,3’,5’-Tri-O-acetylguanosine undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield guanosine.
Oxidation: The compound can be oxidized to form derivatives with modified functional groups.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Hydrolysis: Guanosine.
Oxidation: Oxidized derivatives of 2’,3’,5’-Tri-O-acetylguanosine.
Substitution: Substituted guanosine derivatives.
Scientific Research Applications
2’,3’,5’-Tri-O-acetylguanosine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other nucleoside analogs and derivatives.
Biology: Employed in studies involving nucleic acid metabolism and enzymatic reactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and biochemical assays.
Mechanism of Action
The mechanism of action of 2’,3’,5’-Tri-O-acetylguanosine involves its conversion to guanosine through hydrolysis. Once converted, guanosine can participate in various biochemical pathways, including nucleic acid synthesis and metabolism. The acetylation of the hydroxyl groups enhances the compound’s stability and solubility, facilitating its use in research and industrial applications .
Comparison with Similar Compounds
- 2’,3’,5’-Tri-O-acetyladenosine
- 2’,3’,5’-Tri-O-acetylcytidine
- 2’,3’,5’-Tri-O-acetyluridine
Comparison: 2’,3’,5’-Tri-O-acetylguanosine is unique due to the presence of the guanine base, which imparts distinct chemical and biological properties compared to other acetylated nucleosides. For instance, the hydrogen bonding capabilities and base-pairing properties of guanine differ from those of adenine, cytidine, and uridine, making 2’,3’,5’-Tri-O-acetylguanosine particularly valuable in studies involving guanine-specific interactions .
Properties
IUPAC Name |
[3,4-diacetyloxy-5-(2-amino-6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXDFYDZZFYGIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)OC(=O)C)OC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290077 | |
Record name | STK672277 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27460-40-8, 6979-94-8 | |
Record name | NSC103558 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103558 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6979-94-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66387 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | STK672277 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290077 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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